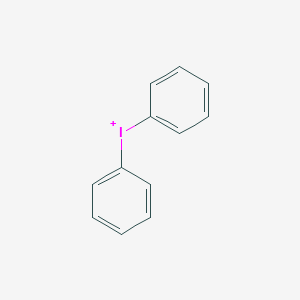

Diphenyliodonium

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diphenyliodanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLBDYMWFAHSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10I+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1483-72-3 (chloride), 1483-73-4 (bromide), 2217-79-0 (iodide), 49723-69-5 (sulfate[1:1]), 58109-40-3 (hexafluorophosphate), 62613-15-4 (hexafluoroarsenate), 6293-66-9 (tosylate), 722-56-5 (nitrate) | |

| Record name | Diphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60144196 | |

| Record name | Diphenyliodonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-84-0 | |

| Record name | Diphenyliodonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyliodonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to Diphenyliodonium Chloride Synthesis: A Protocol for Drug Development Professionals

This comprehensive technical guide provides a detailed protocol for the synthesis of diphenyliodonium chloride, a versatile reagent in organic chemistry with applications in drug development and materials science. This document is intended for researchers, scientists, and professionals in the field, offering a foundational, one-pot synthesis method suitable for those with intermediate laboratory experience.

This compound chloride serves as a powerful electrophilic arylating agent, utilized in various C-C and C-heteroatom bond-forming reactions.[1][2] Its applications include the arylation of anilines, copper-catalyzed cross-coupling reactions, and the synthesis of complex molecular scaffolds.[1] The following protocol is based on a well-established method utilizing Oxone as a stable, inexpensive, and safe oxidant in the presence of sulfuric acid.[3][4]

Chemicals and Reagents

Proper handling and disposal of all chemicals are paramount. Researchers should consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Properties/Hazards |

| Iodobenzene (B50100) | 591-50-4 | C₆H₅I | 204.01 | 1.0 | 204 mg | Liquid, Toxic, Irritant |

| Benzene (B151609) | 71-43-2 | C₆H₆ | 78.11 | 1.3 | 120 µL | Liquid, Carcinogen, Flammable |

| Oxone® | 70693-62-8 | 2KHSO₅·KHSO₄·K₂SO₄ | 614.76 | 1.0 | 617 mg | Solid, Oxidizer, Corrosive |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | ~7.5 | 400-800 µL | Liquid, Severe Corrosive |

| Acetonitrile (B52724) | 75-05-8 | CH₃CN | 41.05 | 2 mL | 2 mL | Liquid, Flammable, Toxic |

| Potassium Bromide | 7758-02-3 | KBr | 119.00 | 2.0 | 240 mg | Solid, Irritant |

| Water (Deionized) | 7732-18-5 | H₂O | 18.02 | As needed | As needed | Liquid, Non-hazardous |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | As needed | As needed | Liquid, Highly Flammable |

Note: This protocol describes the synthesis of the analogous this compound bromide for improved isolation, as the chloride salt can be highly soluble. The bromide can often be used directly or converted to the chloride if necessary.

Experimental Protocol

This one-pot procedure involves the in-situ generation of a hypervalent iodine(III) species from iodobenzene, which then undergoes electrophilic aromatic substitution with benzene. The resulting diaryliodonium salt is precipitated from the aqueous solution.[5]

-

Reaction Setup : In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine iodobenzene (1.0 mmol, 204 mg), benzene (1.3 mmol, 120 µL), Oxone® (1.0 mmol, 617 mg), and acetonitrile (2 mL).

-

Acid Addition : While stirring the mixture, carefully and slowly add concentrated sulfuric acid (400-800 µL) to the suspension. The reaction is exothermic and will likely become viscous and dark.[4]

-

Reaction Execution : Stir the reaction mixture vigorously at room temperature overnight (approximately 12-16 hours).

-

Precipitation : After the reaction period, add a solution of potassium bromide (2.0 mmol, 240 mg) in deionized water (10 mL) to the flask. This will precipitate the this compound salt.[5]

-

Solvent Removal : Remove the acetonitrile from the mixture under reduced pressure using a rotary evaporator. This will facilitate the complete precipitation of the product.

-

Isolation : Add diethyl ether (10 mL) to the remaining aqueous residue and stir the suspension for 10 minutes to wash away organic impurities.

-

Filtration and Washing : Collect the precipitated solid by vacuum filtration. Wash the filter cake sequentially with deionized water (15 mL) and diethyl ether (15 mL).[5]

-

Drying : Dry the resulting crystalline solid under vacuum to obtain this compound bromide.

Expected Results & Characterization

The procedure is expected to yield this compound bromide as a yellow crystalline solid.[5]

| Product | Formula | M.W. ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield |

| This compound Bromide | C₁₂H₁₀BrI | 361.02 | 199-200 | Yellow Crystalline Solid | ~70-80% |

| This compound Chloride | C₁₂H₁₀ClI | 316.57 | 233-235 (subl.) | White to Light Yellow Solid | Varies |

Note: The melting point for this compound chloride is provided for reference.[1]

Visualized Synthesis Pathway and Workflow

To further clarify the process, the following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: One-pot synthesis of the this compound cation from benzene and iodobenzene.

Caption: Experimental workflow for the synthesis and isolation of this compound salt.

References

A Technical Guide to Diphenyliodonium Hexafluorophosphate: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core properties, experimental applications, and reaction mechanisms of Diphenyliodonium Hexafluorophosphate (B91526) (DPIHP). A versatile and powerful reagent, DPIHP is widely utilized in organic synthesis and polymer chemistry as a potent photoacid generator and an efficient arylating agent. This document serves as a comprehensive technical resource, offering detailed data, experimental methodologies, and mechanistic diagrams to support advanced research and development.

Core Physicochemical Properties

This compound hexafluorophosphate is a solid, typically crystalline substance, valued for its ability to initiate chemical reactions upon exposure to light. Its key properties are summarized below for quick reference.

| Property | Value | Citations |

| CAS Number | 58109-40-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₀F₆IP | [1][2] |

| Molecular Weight | 426.08 g/mol | [1][2][4] |

| Appearance | White to pale cream crystalline powder or crystals | [2][6] |

| Melting Point | 136-145 °C (commonly cited as 140-144 °C) | [2][3][4][5][6] |

| Solubility | Soluble in methanol (B129727), tetrahydrofuran, ethyl acetate, acetonitrile, dimethylformamide, dimethyl carbonate. Sparingly soluble in chloroform (B151607) and dichloromethane. Insoluble in pentanes, hexanes, toluene, and diethyl ether. | [3][7][8] |

| Stability & Handling | Light-sensitive and hygroscopic. Store in a cool, dark place under an inert atmosphere. Incompatible with strong acids. | [7][9][10][11] |

Key Applications in Synthesis and Materials Science

DPIHP is primarily recognized for two major roles in chemistry: as a photoinitiator for cationic polymerization and as a reagent for arylation reactions.

-

Cationic Photoinitiation : Upon irradiation with UV light, DPIHP undergoes photolysis to generate a strong Brønsted acid (HPF₆), which can initiate the polymerization of various monomers, particularly epoxides and vinyl ethers. This property is extensively used in UV-curable coatings, inks, adhesives, 3D printing, and the formulation of dental resins.[2][3][7]

-

Arylation Reagent : DPIHP serves as an electrophilic source of a phenyl group. It is used in transition-metal-catalyzed (e.g., copper or palladium) and, in some cases, metal-free reactions to arylate a wide range of nucleophiles, including the C-H arylation of heterocycles.[3][7][12] This is a crucial transformation in medicinal chemistry and the synthesis of complex organic molecules.

Reaction Mechanisms and Pathways

The utility of DPIHP stems from its ability to generate highly reactive species under specific conditions. The following diagrams illustrate the key mechanistic pathways.

Photochemical Activation Pathways

DPIHP can initiate polymerization through two primary photochemical mechanisms: direct photolysis and photosensitization.

Detailed Experimental Protocols

The following sections provide detailed, replicable methodologies for the synthesis of DPIHP and its application in cationic polymerization.

Protocol 1: Synthesis of this compound Hexafluorophosphate

This protocol details the synthesis of DPIHP via anion metathesis from this compound perchlorate (B79767).

Materials:

-

This compound perchlorate

-

Potassium hexafluorophosphate (KPF₆)

-

Methylethyl ketone (MEK)

Procedure: [1]

-

Combine 4 parts by weight of this compound perchlorate and 1.95 parts by weight of potassium hexafluorophosphate in a suitable reaction vessel.

-

Add approximately 90 parts by weight of methylethyl ketone to the mixture.

-

Stir the resulting mixture vigorously at room temperature for 1 hour. During this time, a precipitate of potassium perchlorate will form.

-

Filter the mixture to remove the precipitated potassium perchlorate.

-

Collect the filtrate, which contains the dissolved product.

-

Evaporate the solvent (methylethyl ketone) from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the solid product.

-

The resulting solid is this compound hexafluorophosphate. The reported yield is approximately 94%, with a melting point of 127-131 °C.

Protocol 2: Photoinitiated Cationic Polymerization of a Cyclic Siloxane

This protocol provides a representative example of using DPIHP for the cationic ring-opening polymerization (ROP) of octamethylcyclotetrasiloxane (B44751) (D₄), a common precursor to silicone polymers.[13]

Materials:

-

Octamethylcyclotetrasiloxane (D₄) monomer

-

This compound hexafluorophosphate (DPIHP) photoinitiator

-

Methanol (for precipitation and washing)

-

Glass vials or appropriate reaction vessels

-

UV light source (e.g., medium-pressure mercury lamp)

Procedure: [13]

-

Sample Preparation: In a glass vial, prepare the polymerization mixture by dissolving the desired amount of DPIHP photoinitiator into the D₄ monomer. The concentration of the initiator can be varied to control the polymerization kinetics.

-

Inerting (Optional but Recommended): For reproducibility, particularly to exclude moisture, the vial can be purged with an inert gas such as nitrogen or argon.

-

Irradiation: Place the vial under the UV light source. Irradiate the sample for a predetermined time. The reaction progress can be monitored at different time points by taking aliquots.

-

Polymer Isolation: After irradiation, terminate the reaction by precipitating the polymer. Pour the viscous reaction mixture into a beaker containing an excess of methanol. The polydimethylsiloxane (B3030410) (PDMS) polymer will precipitate as a colorless, viscous liquid or solid.

-

Purification: Decant the methanol/monomer solution. Wash the precipitated polymer several times with fresh portions of methanol to remove any unreacted monomer and initiator.

-

Drying: Dry the purified polymer in a vacuum oven at ambient temperature for 24 hours to remove any residual solvent.

Protocol 3: Representative Conditions for C-H Arylation of Heterocycles

DPIHP is a valuable reagent for the direct arylation of C-H bonds, a modern synthetic strategy that avoids pre-functionalization of substrates. Below are general conditions for the copper-catalyzed C-H arylation of azaheterocycles.[4]

Reactants and Reagents:

-

Heterocycle Substrate: e.g., oxadiazoles, thiadiazoles, benzoxazoles.

-

Arylating Agent: this compound hexafluorophosphate.

-

Catalyst: Copper(I) bromide (CuBr) or other suitable copper salts.

-

Solvent: A suitable organic solvent such as dichloroethane or acetonitrile.

General Procedure:

-

To a reaction vessel, add the heterocycle substrate, the diaryliodonium salt (typically 1.1 to 2.0 equivalents), and the copper catalyst (e.g., 5-10 mol%).

-

Add the solvent and stir the mixture under an inert atmosphere.

-

The reaction can be conducted at temperatures ranging from room temperature to elevated temperatures (e.g., 150 °C), potentially using microwave irradiation to accelerate the reaction.[4]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and purification of the crude product, typically by column chromatography.

This protocol provides a general framework; specific conditions such as temperature, reaction time, and stoichiometry may require optimization depending on the specific substrate.

Safety and Handling

This compound hexafluorophosphate is a corrosive and hazardous chemical that requires careful handling.[10][11][14]

-

Health Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A dust mask is recommended when handling the powder.[9][14]

-

Storage: Store in a tightly sealed container in a dry, cool, and dark place. It is hygroscopic and light-sensitive.[7][9] Protect from moisture and store under an inert atmosphere.[10][11]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide is intended for use by qualified professionals and researchers. Always consult the full Safety Data Sheet (SDS) before handling this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. web.itu.edu.tr [web.itu.edu.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. This compound hexafluorophosphate | Semantic Scholar [semanticscholar.org]

- 13. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane | MDPI [mdpi.com]

- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Diphenyliodonium Triflate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of diphenyliodonium triflate, a versatile and widely used reagent in organic synthesis and photochemistry. Understanding its solubility is critical for its effective application in various research and development settings, including drug discovery and materials science. This document outlines its solubility in a range of common organic solvents, provides a detailed experimental protocol for solubility determination, and presents a visual representation of a typical reaction workflow involving this compound.

Core Concepts in this compound Triflate Solubility

This compound triflate ((C₆H₅)₂IOTf), a salt consisting of a this compound cation and a triflate anion, exhibits solubility characteristics primarily governed by its ionic nature. Its dissolution in organic solvents is influenced by factors such as solvent polarity, the ability of the solvent to solvate the ions, and the overall lattice energy of the salt. Generally, polar organic solvents are required to effectively dissolve this compound.[1][2] The triflate counterion is known to enhance the solubility of diaryliodonium salts compared to those with halide counterions, which often have poor solubility in organic solvents.[3]

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Polarity (Dielectric Constant, ε) | Solubility | Notes |

| Acetone | C₃H₆O | 20.7 | Soluble[4][5] | High solubility is reported. |

| Chloroform | CHCl₃ | 4.81 | Soluble[4][5] | Good solubility is reported. |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble[4][5] | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble[4][5] | Excellent solubility is reported. |

| Methanol | CH₄O | 32.7 | Soluble[1][6] | Compatible with protic solvents. |

| Acetonitrile | C₂H₃N | 37.5 | Soluble | Often used as a solvent in reactions involving diaryliodonium salts. |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Soluble | Frequently used as a reaction solvent for syntheses involving this compound triflate. |

| Propylene glycol monomethyl ether acetate (B1210297) (PGMEA) | C₆H₁₂O₃ | ~6.2 | ~1% (w/w or w/v not specified)[7][8] | - |

| γ-Butyrolactone (GBL) | C₄H₆O₂ | 39.1 | ~25% (w/w or w/v not specified)[7][8] | - |

| Ethyl lactate (B86563) | C₅H₁₀O₃ | 13.2 | ~5% (w/w or w/v not specified)[7][8] | - |

Note: The term "soluble" is as reported by the sources and lacks specific quantitative values. Researchers should determine the precise solubility for their specific applications and conditions. The percentages for PGMEA, γ-butyrolactone, and ethyl lactate are provided without specification of whether they are weight/weight or weight/volume.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following is a detailed, generalized protocol for determining the solubility of this compound triflate in an organic solvent at a specific temperature. This method is based on the widely accepted shake-flask technique.

Materials and Equipment:

-

This compound triflate (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

-

Vortex mixer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound triflate to a vial. The excess solid is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound triflate.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound triflate in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing Experimental Workflows

This compound triflate is a key reagent in numerous organic reactions, particularly in arylation chemistry. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for determining solubility and a typical palladium-catalyzed C-H arylation reaction.

References

- 1. Buy this compound trifluoromethanesulfonate | 66003-76-7 [smolecule.com]

- 2. CAS 66003-76-7: this compound triflate | CymitQuimica [cymitquimica.com]

- 3. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]

- 4. adipogen.com [adipogen.com]

- 5. This compound triflate | CAS 66003-76-7 | Chemodex | Biomol.com [biomol.com]

- 6. This compound Trifluoromethanesulfonate | 66003-76-7 | TCI AMERICA [tcichemicals.com]

- 7. This compound triflate electronic grade, = 99 66003-76-7 [sigmaaldrich.com]

- 8. This compound triflate electronic grade, = 99 66003-76-7 [sigmaaldrich.com]

A Technical Guide to the One-Pot Synthesis of Symmetric and Unsymmetric Diaryliodonium Salts

For Researchers, Scientists, and Drug Development Professionals

Diaryliodonium salts have emerged as powerful and versatile arylating agents in modern organic synthesis, finding widespread application in the construction of complex molecules and the development of novel pharmaceuticals. Their ability to cleanly transfer aryl groups to a variety of nucleophiles under mild conditions makes them highly attractive reagents. This technical guide provides an in-depth overview of the most prominent and efficient one-pot methodologies for the synthesis of both symmetric and unsymmetric diaryliodonium salts, complete with detailed experimental protocols, comparative data, and mechanistic diagrams.

Introduction to Diaryliodonium Salts

Diaryliodonium salts are hypervalent iodine(III) compounds with the general structure [Ar-I⁺-Ar']X⁻. They serve as electrophilic arylating reagents in numerous transformations, including the formation of C-C, C-N, C-O, and C-S bonds. The one-pot synthesis of these salts, which avoids the isolation of intermediate species, offers significant advantages in terms of efficiency, time, and resource management. This guide will focus on three key one-pot strategies:

-

Oxidation with m-Chloroperbenzoic Acid (mCPBA) in the Presence of Brønsted Acids: A widely used and versatile method.

-

Oxidation with Oxone® in the Presence of Sulfuric Acid: A cost-effective and environmentally friendly alternative.

-

Regiospecific Synthesis via Arylboronic Acids: A method that allows for precise control over the substitution pattern of unsymmetric salts.

Synthesis via mCPBA and Brønsted Acids

The combination of m-chloroperbenzoic acid (mCPBA) as an oxidant and a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (TsOH), is a robust and broadly applicable method for the one-pot synthesis of diaryliodonium salts from iodoarenes and arenes.[1][2]

General Reaction Scheme

The overall transformation involves the in situ oxidation of an iodoarene to a reactive iodine(III) species, which then undergoes electrophilic aromatic substitution with a second arene.

Caption: General workflow for mCPBA/acid-mediated synthesis.

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of various symmetric and unsymmetric diaryliodonium triflates and tosylates.

Table 1: Synthesis of Unsymmetric Diaryliodonium Triflates using mCPBA/TfOH

| Iodoarene (ArI) | Arene (Ar'-H) | Time (min) | Temperature (°C) | Yield (%) |

| Iodobenzene | Benzene | 10 | RT | 92 |

| 4-Iodotoluene | Toluene | 15 | RT | 85 |

| 4-Iodoanisole | Anisole | 10 | 0 to RT | 88 |

| 1-Iodo-4-nitrobenzene | Benzene | 60 | 40 | 75 |

| 1-Iodo-3-chlorobenzene | Benzene | 30 | RT | 82 |

Table 2: Synthesis of Symmetric Diaryliodonium Tosylates using mCPBA/TsOH

| Arene (ArH) | Iodine Source | Time (h) | Temperature (°C) | Yield (%) |

| Anisole | I₂ | 2 | RT | 89 |

| Mesitylene | I₂ | 3 | RT | 85 |

| Thiophene | Iodothiophene | 5 | RT | 76 |

| Biphenyl | 4-Iodobiphenyl | 4 | 80 | 81 |

Experimental Protocols

Protocol 2.3.1: General Procedure for the Synthesis of Unsymmetric Diaryliodonium Triflates

-

To a solution of the iodoarene (1.0 mmol) and the arene (1.1 mmol) in anhydrous dichloromethane (B109758) (5 mL) at room temperature is added mCPBA (1.1 mmol).

-

The mixture is stirred for 5 minutes before trifluoromethanesulfonic acid (2.0 mmol) is added dropwise.

-

The reaction is stirred at room temperature for the time indicated in Table 1, or until TLC analysis indicates complete consumption of the iodoarene.

-

Upon completion, the reaction mixture is cooled to 0 °C and diethyl ether (20 mL) is added to precipitate the product.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure diaryliodonium triflate.

Protocol 2.3.2: General Procedure for the Synthesis of Symmetric Diaryliodonium Tosylates from Iodine

-

To a suspension of iodine (0.5 mmol) and the arene (2.2 mmol) in dichloromethane (5 mL) is added mCPBA (2.2 mmol) in one portion.

-

p-Toluenesulfonic acid monohydrate (2.0 mmol) is then added, and the mixture is stirred at the temperature indicated in Table 2.

-

The reaction progress is monitored by TLC.

-

After completion, the product is precipitated by the addition of diethyl ether (20 mL).

-

The precipitate is filtered, washed with diethyl ether, and dried to yield the diaryliodonium tosylate.

Synthesis via Oxone® and Sulfuric Acid

An alternative, more economical, and greener one-pot synthesis of diaryliodonium salts utilizes Oxone® (2KHSO₅·KHSO₄·K₂SO₄) as the oxidant in the presence of sulfuric acid.[3][4] This method is effective for a wide range of substrates, including those with electron-donating and electron-withdrawing groups.

General Reaction Scheme

Similar to the mCPBA method, this protocol involves the in situ generation of a reactive iodine(III) species followed by electrophilic arylation.

Caption: Workflow for Oxone®/sulfuric acid-mediated synthesis.

Quantitative Data

Table 3: Synthesis of Unsymmetric Diaryliodonium Bromides using Oxone®/H₂SO₄

| Iodoarene (ArI) | Arene (Ar'-H) | Time (h) | Temperature (°C) | Yield (%) |

| Iodobenzene | Toluene | 12 | RT | 85 |

| 3-Trifluoromethyliodobenzene | Chlorobenzene | 12 | RT | 91 |

| Iodobenzene | Anisole | 12 | RT | 88 |

| 4-Iodonitrobenzene | Benzene | 24 | RT | 72 |

Table 4: Synthesis of Symmetric Diaryliodonium Bromides from Arenes using Oxone®/H₂SO₄ [3]

| Arene (ArH) | Time (h) | Temperature (°C) | Yield (%) |

| Benzene | 12 | RT | 82 |

| Chlorobenzene | 24 | RT | 40 |

| Anisole | 12 | RT | 85 |

| Mesitylene | 12 | RT | 90 |

Experimental Protocols

Protocol 3.3.1: General Procedure for Unsymmetric Diaryliodonium Bromides

-

To a stirred mixture of the iodoarene (1.0 mmol), the arene (1.1-3.0 mmol), and Oxone® (1.0 mmol) in acetonitrile (B52724) (2 mL) is added sulfuric acid (400-800 µL).

-

The reaction mixture is stirred overnight at room temperature.

-

A solution of potassium bromide (2.0 mmol) in water (10 mL) is then added to the reaction mixture.

-

The resulting precipitate is collected by filtration, washed with water and then diethyl ether, and dried under vacuum.

Protocol 3.3.2: General Procedure for Symmetric Diaryliodonium Bromides from Arenes [3]

-

Sulfuric acid (400-800 µL) is added to a stirred mixture of iodine (0.5 mmol), Oxone® (2.0 mmol), and the arene (2.2-3.0 mmol) in acetonitrile (2 mL).

-

The mixture is stirred overnight at room temperature.

-

A solution of potassium bromide (2.0 mmol) in water (10 mL) is added, and the precipitate is collected by filtration.

-

The solid is washed with water and diethyl ether and dried to afford the symmetric diaryliodonium bromide.

Regiospecific Synthesis via Arylboronic Acids

To overcome the regioselectivity limitations of electrophilic aromatic substitution, a one-pot synthesis utilizing arylboronic acids has been developed.[5] This method allows for the synthesis of diaryliodonium salts with complete control of the substitution pattern.

General Reaction Scheme

This two-step, one-pot procedure involves the oxidation of an iodoarene, followed by coupling with an arylboronic acid in the presence of a Lewis acid, typically BF₃·OEt₂.

Caption: Logical workflow for the regiospecific synthesis.

Quantitative Data

Table 5: Synthesis of Unsymmetric Diaryliodonium Tetrafluoroborates [5]

| Iodoarene (ArI) | Arylboronic Acid (Ar'-B(OH)₂) | Time (min) | Temperature (°C) | Yield (%) |

| Iodobenzene | Phenylboronic acid | 15 | 0 to RT | 88 |

| 4-Iodotoluene | 4-Methoxyphenylboronic acid | 15 | 0 to RT | 85 |

| 1-Iodo-4-fluorobenzene | 4-Chlorophenylboronic acid | 15 | 0 to RT | 82 |

| Iodobenzene | 2-Methylphenylboronic acid | 15 | 0 to RT | 78 |

| 1-Iodo-2-nitrobenzene | 3-Nitrophenylboronic acid | 60 | RT | 65 |

Experimental Protocol

Protocol 4.3.1: General Procedure for Diaryliodonium Tetrafluoroborates [5]

-

To a solution of the iodoarene (1.0 equiv) in anhydrous dichloromethane (1 mL/mmol of iodoarene) is added mCPBA (1.1 equiv).

-

BF₃·OEt₂ (2.5 equiv) is added, and the mixture is stirred at room temperature for 30 minutes.

-

The reaction is then cooled to 0 °C, and the arylboronic acid (1.1 equiv) is added in one portion.

-

The mixture is allowed to warm to room temperature and stirred for the time indicated in Table 5.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over MgSO₄ and concentrated.

-

The crude product is purified by precipitation from dichloromethane/diethyl ether to yield the diaryliodonium tetrafluoroborate.

Conclusion

The one-pot synthesis of diaryliodonium salts represents a significant advancement in the field of hypervalent iodine chemistry, providing researchers with efficient, scalable, and often more sustainable routes to these valuable arylating agents. The choice of method will depend on the desired substitution pattern, the electronic properties of the starting materials, and cost considerations. The methodologies presented in this guide offer a comprehensive toolkit for the synthesis of a wide array of symmetric and unsymmetric diaryliodonium salts, empowering further innovation in synthetic and medicinal chemistry.

References

- 1. One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates [organic-chemistry.org]

- 2. High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]

- 4. d-nb.info [d-nb.info]

- 5. organ.su.se [organ.su.se]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Diphenyliodonium Salts

For Researchers, Scientists, and Drug Development Professionals

Diphenyliodonium salts are versatile reagents in organic synthesis, valued for their ability to act as electrophilic arylating agents. Their stability and decomposition pathways are critical parameters influencing their storage, handling, and reaction conditions. This guide provides a comprehensive overview of the thermal properties of this compound salts, detailing their decomposition behavior, relevant experimental protocols for thermal analysis, and the underlying decomposition mechanisms.

Thermal Stability Data of this compound Salts

The thermal stability of this compound salts is significantly influenced by the nature of the counter-anion and the substituents on the phenyl rings. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate these properties. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition, while DSC measures the heat flow associated with thermal transitions, such as melting and decomposition.

Below is a compilation of thermal decomposition data for various this compound salts, providing a comparative overview of their stability.

| Compound Number | Counter-ion (X⁻) | Decomposition Start Temperature (°C) | Decomposition Finish Temperature (°C) | Melting Point (°C) |

| 139 | Trifluoroacetate (TFA⁻) | 155 | 191 | 165 |

| 185 | Chloride (Cl⁻) | 192 | 238 | 196 |

| 186 | Bromide (Br⁻) | 189 | 227 | 208 |

| 140 | Triflate (TfO⁻) | 188 | 258 | 179 |

| 163 | Tosylate (TsO⁻) | 142 | 247 | 182 |

| 188 | Nitrate (NO₃⁻) | 158 | 300 | 162 |

| 187 | Hexafluorophosphate (PF₆⁻) | 196 | 280 | 148 |

Data sourced from a study on the thermal analysis of diaryliodonium salts. Some salts decompose before melting, which has implications for their use in high-temperature reactions[1].

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of this compound salts relies on standardized experimental procedures for TGA and DSC.

TGA is used to determine the temperature at which a material begins to decompose by monitoring its mass loss as a function of temperature.

-

Principle: A sample is placed in a high-precision balance within a furnace. The mass of the sample is continuously monitored as the temperature is increased at a constant rate.

-

Sample Preparation: A small amount of the this compound salt (typically 5-10 mg) is weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Typical Experimental Conditions:

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically employed to prevent oxidative decomposition. The flow rate is usually maintained around 20-50 mL/min.

-

Temperature Range: The analysis is typically run from ambient temperature to a temperature above the final decomposition point, for instance, up to 600 °C.

-

-

Data Analysis: The onset of decomposition is determined from the temperature at which a significant mass loss is first observed in the TGA curve.

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine melting points and the enthalpy of decomposition.

-

Principle: The instrument measures the difference in heat required to increase the temperature of a sample and a reference. This difference is recorded as a function of temperature.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan.

-

Typical Experimental Conditions:

-

Heating Rate: Similar to TGA, a heating rate of 10 °C/min is common.

-

Atmosphere: An inert atmosphere (nitrogen or argon) is used with a similar flow rate to TGA.

-

Temperature Program: The sample is heated through its melting and decomposition range.

-

-

Data Analysis: The melting point is identified as the peak temperature of the endothermic event on the DSC thermogram. Decomposition is often observed as a sharp, exothermic event.

Decomposition Pathways of this compound Salts

The thermal decomposition of this compound salts can proceed through several pathways, the prevalence of which depends on the reaction conditions, the nature of the counter-ion, and the presence of catalysts.

In the absence of a catalyst, the thermal decomposition of this compound salts can proceed through either a non-ionic (free radical) or an ionic mechanism. The nature of the anion plays a significant role in determining the decomposition temperature. One proposed mechanism involves the homolytic cleavage of the carbon-iodine bond to generate a phenyl radical and an iodobenzene (B50100) radical cation, which can then lead to various products. Another possibility is a non-ionic pathway that proceeds through the intermediate formation of free radicals.

Caption: General uncatalyzed thermal decomposition pathways of this compound salts.

The presence of copper salts can significantly influence the decomposition pathway of this compound salts. Copper(I) is believed to be the catalytically active species. The proposed mechanism involves the formation of a phenylcopper(III) intermediate.

Caption: Proposed mechanism for the copper-catalyzed decomposition of this compound salts.

The logical flow for characterizing the thermal stability of a novel this compound salt is outlined below.

Caption: A typical experimental workflow for the thermal analysis of this compound salts.

Conclusion

The thermal stability of this compound salts is a crucial factor for their application in synthesis and drug development. This guide has provided a summary of quantitative thermal decomposition data, detailed experimental protocols for TGA and DSC analysis, and an overview of the primary decomposition pathways. Understanding these aspects allows for the informed selection of appropriate this compound salts and reaction conditions, ensuring safe and efficient chemical transformations. The provided data and workflows serve as a valuable resource for researchers working with this important class of compounds.

References

Diphenyliodonium Salts as Electrophilic Arylating Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyliodonium salts, a class of hypervalent iodine compounds, have emerged as powerful and versatile electrophilic arylating agents in modern organic synthesis.[1][2] Characterized by their high reactivity, stability to air and moisture, and unique mechanistic pathways, these reagents offer significant advantages over traditional arylating agents like aryl halides.[1][3][4] Their utility spans a wide range of applications, from transition-metal-catalyzed cross-coupling reactions to metal-free arylations and the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.[5][6][7] This technical guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with the use of this compound salts as electrophilic arylating agents.

Diaryliodonium salts are generally stable, solid compounds that are easy to handle and do not require inert atmospheric conditions for storage or reaction setup.[1][5] Their enhanced reactivity often leads to faster reactions and higher yields under milder conditions compared to traditional methods, which is particularly beneficial for preserving sensitive functional groups in complex molecules.[1][8] The unique mechanistic pathways, often involving high-valent metal intermediates, can also offer different selectivity and reactivity profiles.[1]

Mechanisms of Arylation

Arylation reactions using diaryliodonium salts can proceed through several distinct mechanistic pathways, primarily categorized as transition-metal-catalyzed and metal-free routes.

Transition-Metal-Catalyzed Arylation

Palladium-Catalyzed Arylation: A prevalent mechanism in palladium-catalyzed arylation with diaryliodonium salts involves a Pd(II)/Pd(IV) catalytic cycle, which is distinct from the more common Pd(0)/Pd(II) cycle observed with aryl halides.[1] The cycle is generally initiated by the oxidative addition of the diaryliodonium salt to a Pd(II) species, forming a high-valent Pd(IV)-aryl intermediate.[5] This highly electrophilic intermediate then reacts with the nucleophile, followed by reductive elimination to furnish the arylated product and regenerate the Pd(II) catalyst.[1][5]

Figure 1: Generalized Pd(II)/Pd(IV) catalytic cycle for arylation.

Copper-Catalyzed Arylation: Copper-catalyzed arylations with diaryliodonium salts are believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4] The reaction is initiated by the oxidative addition of the diaryliodonium salt to a Cu(I) catalyst, forming an electrophilic Cu(III)-aryl intermediate.[9] This intermediate then coordinates with the nucleophile, and subsequent reductive elimination yields the desired arylated product and regenerates the Cu(I) catalyst.[9][10]

Figure 2: Generalized Cu(I)/Cu(III) catalytic cycle for arylation.

Metal-Free Arylation

Diaryliodonium salts can also act as potent electrophilic arylating agents in the absence of a transition metal catalyst.[3][4][11] The generally accepted mechanism for these polar reactions involves two main steps: ligand exchange and reductive coupling (ligand coupling).[12][13] Initially, the nucleophile displaces the counter-anion of the iodonium (B1229267) salt to form a T-shaped intermediate.[14] This is followed by reductive elimination, where the aryl group and the nucleophile couple to form the product, with the concomitant departure of an iodoarene.[3][11] In some cases, particularly with electron-deficient diaryliodonium salts, a direct nucleophilic aromatic substitution (SNAr-like) pathway has been identified.[13] For certain substrates and conditions, the formation of aryne intermediates can also lead to side products.[13]

Figure 3: Simplified workflow for metal-free arylation.

Applications in Organic Synthesis

The unique reactivity of this compound salts has led to their widespread application in the arylation of a diverse range of nucleophiles, including carbon and heteroatom nucleophiles.

C-H Arylation of Heteroarenes

A significant application of diaryliodonium salts is the direct C-H arylation of heteroarenes, which is a highly atom-economical method for the late-stage functionalization of complex molecules.[5] Palladium and copper catalysts are frequently employed for these transformations. For instance, the palladium-catalyzed C2-arylation of indoles and benzofurans proceeds under mild conditions.[5] Similarly, copper-catalyzed C6-arylation of indoles bearing a directing group has been achieved with high regioselectivity.[5]

| Catalyst | Substrate | Arylating Agent | Conditions | Yield (%) | Reference |

| Pd(OAc)₂ | Indole (B1671886) | This compound triflate | K₂CO₃, DMF, 100 °C, 24 h | 91 | [5] |

| PdBr₂ | Benzothiazole | This compound tetrafluoroborate | Cs₂CO₃, dppp, MeCN, reflux, 24 h | Varies | [5] |

| CuO | N-TBPO-indole | Diaryliodonium triflate | DCE, 80 °C, 12 h | High | [5] |

| IMesPd(OAc)₂ | N-H Indole | This compound salt | Toluene (B28343), 100 °C, 24 h | Varies | [1] |

α-Arylation of Carbonyl Compounds

The α-arylation of carbonyl compounds is a fundamental transformation in organic synthesis, and diaryliodonium salts have proven to be excellent reagents for this purpose.[15] Both racemic and asymmetric α-arylations of ketones, esters, and amides have been successfully developed.[15] For example, the palladium-catalyzed β-arylation of ketones can be achieved using diaryliodonium salts as both the oxidant and the aryl source.[8]

| Catalyst/Conditions | Substrate | Arylating Agent | Key Features | Yield (%) | Reference |

| Pd-catalyzed | Ketones | Diaryliodonium salts | Tandem dehydrogenation/conjugate addition | Broad scope | [8] |

| Metal-free | Silyl enol ethers | Fluorinated this compound salts | Forms α-phenyl or α,α-diphenyl ketones | 20-88 | [15] |

| Cu-catalyzed | N-Acyloxazolidinones | Diaryliodonium salts | Enantioselective | Excellent | [16] |

N-Arylation and O-Arylation

Diaryliodonium salts are also effective for the arylation of heteroatom nucleophiles. Copper-catalyzed N-arylation of azaheterocycles, such as 2-pyridones and azoles, proceeds under mild conditions, often at room temperature.[4][10] These methods are valuable for the synthesis of biologically active compounds.[17] Metal-free O-arylation of phenols and alcohols is also a well-established application.[13]

| Catalyst | Substrate | Arylating Agent | Conditions | Yield (%) | Reference |

| CuCl | 2-Pyridones | Diaryliodonium salts | Et₃N, Toluene, rt | up to 99 | [10] |

| Cu(I) catalyst | Azoles | Aryl(TRIP)IOTs | DIPEA | Varies | [5] |

| Metal-free | Phenols/Anilines | Aryl(phenyl)iodonium salts | Varies | Varies | [14] |

Application in PET Radiochemistry

A particularly impactful application of diaryliodonium salts is in the field of Positron Emission Tomography (PET) for the synthesis of 18F-labeled radiotracers.[5][18] The direct radiofluorination of arenes, especially electron-rich or non-activated ones, is challenging with traditional methods.[7][19] Diaryliodonium salt precursors allow for the efficient, single-step, no-carrier-added introduction of [18F]fluoride into a wide variety of aromatic compounds under mild conditions.[6][19] The regioselectivity of the radiofluorination is influenced by the electronic and steric properties of the two aryl rings of the iodonium salt, with the [18F]fluoride typically substituting the more electron-deficient ring.[6][20] This methodology has been successfully applied to the synthesis of clinically relevant PET tracers for imaging neuroreceptors and other biological targets.[5][21]

| Precursor | Target Radioligand | Key Advantage | Radiochemical Yield (RCY) | Reference |

| Diaryliodonium tosylates | mGluR5 PET radioligands | Overcomes low yields from halo-precursors | Up to 6-fold enhancement | [18][22] |

| Azide-functionalized diaryliodonium salts | 18F-labeled click synthons | Single-step radiosynthesis | Varies | [23] |

| Functionalized diaryliodonium salts | 18F-fluoroarenes | Broad scope for complex tracers | 40-98% (decay-corrected) | [19] |

Experimental Protocols

Synthesis of a Diaryliodonium Salt

The following is a general procedure for the synthesis of an unsymmetrical diaryliodonium salt, specifically (mesityl)(phenyl)iodonium triflate, adapted from a literature procedure.[24]

Materials:

-

Phenyliodine(III) diacetate (PIDA)

-

Trifluoromethanesulfonic acid (TfOH)

-

Diethyl ether (Et₂O)

Procedure:

-

Suspend phenyliodine(III) diacetate (1.0 equiv) and mesitylene (1.1 equiv) in dichloromethane in a round-bottom flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Add trifluoromethanesulfonic acid (1.1 equiv) dropwise to the stirring mixture.

-

After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Add diethyl ether to the residue to precipitate the solid product.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

-

The product can often be used in subsequent reactions without further purification. Purity can be checked by ¹H NMR spectroscopy and melting point analysis.[24]

Palladium-Catalyzed C2-Arylation of Indole

This protocol describes a general procedure for the palladium-catalyzed C2-arylation of an indole substrate using a diaryliodonium salt.[1]

Materials:

-

Indole substrate (e.g., N-H indole)

-

Diaryliodonium salt (e.g., this compound triflate)

-

Palladium catalyst (e.g., IMesPd(OAc)₂)

-

Toluene

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a screw-capped vial, add the indole substrate (1.0 equiv), the diaryliodonium salt (1.2 equiv), and the palladium catalyst (5 mol%).

-

Add toluene to the vial to achieve a suitable concentration (e.g., 0.2 M).

-

Seal the vial and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired 2-arylindole.[1]

Copper-Catalyzed N-Arylation of 2-Pyridone

The following is a representative protocol for the copper-catalyzed N-arylation of 2-pyridone at room temperature.[10]

Materials:

-

2-Pyridone

-

Diaryliodonium salt (e.g., this compound triflate)

-

Copper(I) chloride (CuCl)

-

Triethylamine (B128534) (Et₃N)

-

Toluene

Procedure:

-

In a reaction vessel, combine 2-pyridone (1.0 equiv), the diaryliodonium salt (1.2 equiv), and copper(I) chloride (10 mol%).

-

Add toluene as the solvent, followed by triethylamine (2.0 equiv) as the base.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reactions are often complete within minutes to a few hours.[10]

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-aryl-2-pyridone.

Conclusion

This compound salts have firmly established themselves as indispensable reagents in the synthetic chemist's toolbox. Their stability, high reactivity, and the mild conditions under which they react make them superior alternatives to many traditional arylating agents.[1][3][25] The ability to participate in diverse mechanistic pathways, including palladium- and copper-catalyzed cycles as well as metal-free transformations, provides access to a wide array of arylated products.[1][5][11] For professionals in drug discovery and development, these methods offer a powerful tool for the rapid diversification of lead compounds and the synthesis of complex molecular architectures.[1][26] Furthermore, their pivotal role in the synthesis of 18F-labeled PET radiotracers highlights their significance in advancing molecular imaging and biomedical research.[18][21] As research in this area continues, the development of new diaryliodonium reagents and catalytic systems is expected to further expand the scope and utility of these remarkable compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]

- 11. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. organ.su.se [organ.su.se]

- 14. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Syntheses of mGluR5 PET radioligands through the radiofluorination of diaryliodonium tosylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Single-step syntheses of no-carrier-added functionalized [18F] fluoroarenes as labeling synthons from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Syntheses of mGluR5 PET Radioligands through the Radiofluorination of Diaryliodonium Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Single-step Radiosyntheses of ‘18F-Labeled Click Synthons’ from Azide-functionalized Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. BJOC - Atom-economical group-transfer reactions with hypervalent iodine compounds [beilstein-journals.org]

The Photolysis of Diphenyliodonium Salts: A Deep Dive into Reaction Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diphenyliodonium salts are a class of compounds that have garnered significant attention in various fields, including polymer chemistry, organic synthesis, and photodynamic therapy, primarily due to their ability to generate reactive species upon photolysis. This technical guide provides a comprehensive overview of the photolysis mechanism of this compound salts, detailing the distinct pathways of direct and sensitized photolysis, the resulting products, and the experimental methodologies used to elucidate these processes.

Core Mechanisms of Photolysis

The photolysis of this compound salts can proceed through two primary pathways: direct photolysis and sensitized photolysis. The operative mechanism is largely dependent on the irradiation conditions and the presence of other photosensitive molecules.

Direct Photolysis: A Tale of Two Cleavages

Upon direct irradiation with ultraviolet light, typically below 300 nm, this compound salts are excited to a singlet excited state. This excited state can then undergo two competing cleavage pathways: heterolytic and homolytic cleavage of the carbon-iodine bond.

-

Heterolytic Cleavage: This pathway involves the cleavage of the C-I bond to form a phenyl cation and iodobenzene (B50100). This is the favored pathway in direct photolysis. The highly reactive phenyl cation can then react with various nucleophiles present in the reaction medium.

-

Homolytic Cleavage: This pathway results in the formation of a phenyl radical and an iodobenzene radical cation. These radical species can then participate in a variety of subsequent reactions.

An interconversion between the phenyl cation pair and the phenyl radical pair can occur via electron transfer.

A Comprehensive Technical Guide to Transition-Metal-Free Arylation Reactions Utilizing Diphenyliodonium Salts

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry, particularly within the pharmaceutical and materials science sectors. Transition-metal-catalyzed cross-coupling reactions have long been the gold standard for the formation of aryl-heteroatom and aryl-carbon bonds. However, concerns regarding the cost, toxicity, and potential for metal contamination of final products have spurred the exploration of alternative, metal-free approaches. Among these, the use of hypervalent iodine reagents, specifically diphenyliodonium salts, has emerged as a powerful and versatile strategy for arylation reactions. This guide provides an in-depth overview of the core principles, applications, and experimental considerations for employing this compound salts in transition-metal-free arylation reactions.

Introduction to this compound Salts in Arylation Chemistry

This compound salts are a class of hypervalent iodine(III) compounds characterized by their stability, low toxicity, and high reactivity as electrophilic arylating agents.[1][2][3] These attributes make them highly suitable for a diverse range of chemical transformations, offering an environmentally benign alternative to traditional metal-catalyzed methods.[1] The general structure of a diaryliodonium salt consists of two aryl groups attached to an iodine atom with an associated counter-anion (e.g., triflate, tetrafluoroborate (B81430), tosylate). The high reactivity of these salts stems from the excellent leaving group ability of the iodoarene moiety.[4]

The versatility of diaryliodonium salts is demonstrated by their ability to arylate a wide array of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based substrates, under mild conditions.[2][5][6] These reactions can proceed through various mechanistic pathways, which will be explored in detail in this guide.

Mechanistic Pathways in Transition-Metal-Free Arylation

The mechanism of transition-metal-free arylation with diaryliodonium salts can be broadly categorized into several pathways, depending on the nature of the substrate and the reaction conditions.

-

Nucleophilic Substitution: This is the most common pathway and can proceed through different transition states. The reaction is initiated by the attack of a nucleophile on the iodine atom of the diaryliodonium salt.[1] This can lead to the formation of a three-membered or five-membered transition state, ultimately resulting in reductive elimination to form the arylated product and an aryl iodide byproduct.[1][2]

-

Electron-Transfer Reactions: In some cases, particularly under photochemical conditions, the reaction can proceed via a single-electron transfer (SET) mechanism, generating aryl radicals that then participate in the bond-forming step.[1]

-

Benzyne (B1209423) Intermediates: Diaryliodonium salts bearing an ortho-substituent, such as a triflate group, can serve as precursors to benzynes upon treatment with a base. The highly reactive benzyne intermediate is then trapped by a suitable nucleophile.[1]

-

Radical Pathways: Some base-mediated C-H arylations are proposed to proceed through a radical reaction pathway, as suggested by DFT calculations and experiments with radical inhibitors.[7][8]

Below is a generalized workflow for a typical transition-metal-free arylation reaction.

The following diagram illustrates a simplified nucleophilic substitution pathway.

Applications in Arylation Reactions

This compound salts have been successfully employed in the arylation of a wide range of nucleophiles without the need for transition metals.

The formation of C-N bonds is crucial in the synthesis of pharmaceuticals and agrochemicals. This compound salts provide a mild and efficient method for the N-arylation of various nitrogen-containing compounds.[7][8]

Table 1: Examples of Transition-Metal-Free N-Arylation

| Nucleophile | This compound Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Indazole | This compound triflate | tBuOK | Propionitrile | 90 | Moderate | [7] |

| Carbazole | This compound triflate | KOtBu | Not Specified | Mild | Not Specified | [8] |

| 2-Pyridinone | This compound triflate | Cs2CO3 | Not Specified | Not Specified | Competitive N-arylation observed | [7][8] |

| Pyrazole Derivatives | This compound triflate | aq. NH3 | Not Specified | RT | Good | [7] |

| Aliphatic Amines | Diaryliodonium salts | Not Specified | Not Specified | Mild | Broad Scope | [5][9] |

| Amino Acid Derivatives | Diaryliodonium salts | Not Specified | Not Specified | Mild | Good | [9] |

Direct C-H arylation is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. This compound salts have been used for the C-H arylation of electron-rich heteroarenes and other substrates.[7][8]

Table 2: Examples of Transition-Metal-Free C-H Arylation

| Substrate | This compound Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Arylimidazolo[1,2-a]pyridines | This compound chloride | tBuOK | Acetonitrile (B52724) | 60 | Good | [7][8] |

| Indole (C2-position) | This compound tosylate | None | DMF | 100 | Good | [8] |

| 2-Naphthols | Diaryliodonium salts | Insoluble inorganic base | Low polarity solvent | Not Specified | Good | [10] |

The synthesis of diaryl ethers is another important application of this compound salts. This method is particularly useful for the synthesis of sterically hindered ethers.

Table 3: Examples of Transition-Metal-Free O-Arylation

| Nucleophile | This compound Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenols | Diaryliodonium salts | Not Specified | Not Specified | Not Specified | Good | [2] |

| Benzyl-protected galactoside | This compound triflate | K2CO3 | Not Specified | RT | Moderate to Good | [3] |

| Silanols (as hydroxide (B78521) surrogate) | Diaryliodonium salts | Not Specified | Not Specified | Not Specified | Good | [1] |

Aryl sulfides are valuable structural motifs in medicinal chemistry and materials science. This compound salts provide a metal-free route to these compounds.[1]

Table 4: Examples of Transition-Metal-Free S-Arylation

| Nucleophile | This compound Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Mercaptobenzothiazole | This compound triflate | DBU | Acetonitrile | 80 | Good | [1] |

| 5-Mercaptotetrazoles | Unsymmetrical diaryliodonium salts | Not Specified | Not Specified | Not Specified | Good | [1] |

| Thioamides | Diaryliodonium salts | Not Specified | Not Specified | Not Specified | High | [1] |

The α-arylation of carbonyl compounds is a powerful tool for the construction of quaternary carbon centers. This compound salts have been extensively used for this purpose.[11]

Table 5: Examples of Transition-Metal-Free α-Arylation of Carbonyl Compounds

| Nucleophile | This compound Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Nitroketones | Diaryliodonium salts | Not Specified | Not Specified | Not Specified | Good | [1] |

| α-Fluoro-α-nitroacetamides | Unsymmetrical diaryliodonium salts | Not Specified | Not Specified | Not Specified | Good | [1] |

| Ethyl Acetoacetate (B1235776) | This compound tetrafluoroborate | tBuOK | DMF | Not Specified | Good | [12] |

| β-Ketoesters | Diaryliodonium salts | Not Specified | Not Specified | Mild | Moderate to Good | [11] |

Experimental Protocols

Below are representative experimental protocols for key transition-metal-free arylation reactions using this compound salts.

-

Materials: Substituted imidazole (B134444) (1.0 mmol), this compound triflate (1.2 mmol), potassium tert-butoxide (2.0 mmol), and anhydrous acetonitrile (5 mL).

-

Procedure:

-

To an oven-dried reaction vessel, add the substituted imidazole, this compound triflate, and potassium tert-butoxide.

-

Evacuate and backfill the vessel with nitrogen three times.

-

Add anhydrous acetonitrile via syringe.

-

Stir the reaction mixture at 60 °C for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated imidazole.

-

-

Materials: Thiol (1.0 mmol), this compound triflate (1.1 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol), and anhydrous acetonitrile (5 mL).

-

Procedure:

-

In a nitrogen-flushed round-bottom flask, dissolve the thiol and this compound triflate in anhydrous acetonitrile.

-

Add DBU to the solution at room temperature.

-

Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis.

-

After completion, cool the mixture to room temperature and remove the solvent in vacuo.

-

Resuspend the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

-

-

Materials: Ethyl acetoacetate (1.0 mmol), this compound tetrafluoroborate (1.1 mmol), potassium tert-butoxide (1.2 mmol), and anhydrous N,N-dimethylformamide (DMF) (4 mL).

-

Procedure:

-

To a solution of ethyl acetoacetate in anhydrous DMF, add potassium tert-butoxide at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add this compound tetrafluoroborate in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

Conclusion and Future Outlook

This compound salts have proven to be highly effective reagents for a multitude of transition-metal-free arylation reactions. Their stability, low toxicity, and high reactivity offer significant advantages over traditional metal-catalyzed methods, aligning with the principles of green chemistry.[1] The ability to arylate a diverse range of nucleophiles under mild conditions has established these reagents as indispensable tools in modern organic synthesis.

Future research in this area will likely focus on expanding the substrate scope, developing more atom-economical processes, and exploring enantioselective transformations. The development of novel diaryliodonium salts with tailored reactivity and selectivity will undoubtedly open up new avenues for the construction of complex molecular architectures, further solidifying their importance in both academic and industrial research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts [mdpi.com]

- 8. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts [diva-portal.org]

- 10. Transition-Metal-Free Aryl-Aryl Cross-Coupling: C-H Arylation of 2-Naphthols with Diaryliodonium Salts. | Semantic Scholar [semanticscholar.org]

- 11. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metal-Free Arylation of Ethyl Acetoacetate with Hypervalent Diaryliodonium Salts: an Immediate Access to Diverse 3-Aryl-4(1H)-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diphenyliodonium Salts as Photoacid Generators in Polymer Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium salts have emerged as a pivotal class of photoacid generators (PAGs) in polymer chemistry, enabling precise spatial and temporal control over acid-catalyzed reactions through the application of light. This technical guide provides a comprehensive overview of the core principles, mechanisms, and applications of these versatile compounds. It is designed to serve as a valuable resource for researchers and professionals in polymer science, materials chemistry, and drug development, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key processes to facilitate a deeper understanding and practical implementation of this technology.

Introduction

Photoacid generators are compounds that produce a strong acid upon exposure to light. This photogenerated acid can then act as a catalyst for a variety of chemical transformations within a polymer matrix, a concept known as chemical amplification.[1][2] Among the various classes of PAGs, this compound salts (Ph₂I⁺X⁻) have garnered significant attention due to their high quantum yields of acid generation, thermal stability, and tunable photochemical properties.[3][4]

These characteristics make them highly effective in a range of applications, including:

-

Photolithography: In the fabrication of microelectronics, this compound salts are integral components of chemically amplified photoresists, enabling the production of high-resolution patterns.[1][2]

-

Cationic Polymerization: They serve as efficient photoinitiators for the polymerization of monomers such as epoxides, vinyl ethers, and oxetanes, used in coatings, adhesives, and 3D printing.[5][6]

-

Drug Delivery and Biomedical Devices: The ability to trigger chemical changes with light allows for the on-demand release of therapeutic agents from polymer matrices or the photopolymerization of hydrogels for tissue engineering and medical device fabrication.

This guide will delve into the fundamental mechanisms of photoacid generation, present key quantitative data for a selection of this compound salts, provide detailed experimental protocols for their use and characterization, and offer visual diagrams to illustrate the underlying chemical pathways and experimental workflows.

Mechanism of Photoacid Generation

The generation of a Brønsted acid from a this compound salt upon irradiation can proceed through two primary pathways: direct photolysis and photosensitization.

Direct Photolysis

In the direct photolysis mechanism, the this compound salt itself absorbs a photon of sufficient energy, typically in the UV region, leading to the homolytic or heterolytic cleavage of a carbon-iodine bond.[7] This process ultimately results in the formation of a strong acid.

The generally accepted mechanism for direct photolysis is as follows:

-

Excitation: The this compound cation absorbs a photon, promoting it to an excited state.

-

Cleavage: The excited cation undergoes cleavage to form a phenyl radical, a phenyliodonium (B1259483) radical cation, and other reactive species.

-

Hydrogen Abstraction: The reactive intermediates abstract a hydrogen atom from a suitable donor in the surrounding environment (e.g., solvent or polymer) to generate the Brønsted acid.

Photosensitization

To extend the utility of this compound salts to longer wavelengths of light where they may not absorb efficiently, a photosensitizer can be employed. The photosensitizer absorbs the light and then transfers energy or an electron to the this compound salt, initiating the acid-generating cascade.[6]

The photosensitization process typically involves the following steps:

-

Sensitizer Excitation: The photosensitizer (Sens) absorbs a photon of light, transitioning to an excited state (Sens*).

-

Electron Transfer: The excited photosensitizer transfers an electron to the this compound cation, resulting in a photosensitizer radical cation (Sens⁺•) and a diphenyliodine radical (Ph₂I•).

-

Decomposition and Acid Formation: The unstable diphenyliodine radical decomposes, and subsequent reactions lead to the formation of the Brønsted acid.

Quantitative Data of Selected this compound Salts

The efficiency and spectral sensitivity of this compound salts are critical parameters for their application. The following tables summarize key quantitative data for some commonly used and novel this compound salts.

Table 1: Photochemical Properties of Selected this compound Salts

| Cation | Anion (X⁻) | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Quantum Yield (Φ) of Acid Generation | Reference(s) |

| This compound | Hexafluorophosphate (B91526) (PF₆⁻) | ~227 | 17,800 | 0.1 - 0.3 | [8] |

| This compound | Hexafluoroantimonate (SbF₆⁻) | ~227 | - | ~0.2 | [9] |

| This compound | Triflate (OTf⁻) | ~227 | - | - | [9] |

| (4-methoxyphenyl)phenyliodonium | Hexafluorophosphate (PF₆⁻) | ~245 | - | - | |

| Tris(this compound) 9-hydroxy-pyrene-1,4,6-trisulfonate | - | 365, 405 | - | 0.63 | [10] |

| Stilbene-based Iodonium Salt | Hexafluorophosphate (PF₆⁻) | ~340 | ~30,000 | ~0.1 - 0.2 | [3] |

Table 2: Thermal Properties of Selected this compound Salts

| Cation | Anion (X⁻) | Melting Point (°C) | Decomposition Temperature (°C) | Reference(s) |

| This compound | Hexafluorophosphate (PF₆⁻) | 140-144 | >144 | [9] |

| This compound | Hexafluoroantimonate (SbF₆⁻) | - | ~200 | [9] |

| This compound | Tetrafluoroborate (BF₄⁻) | ~91-94 (dec.) | Decomposes on melting | [9] |

| This compound | Tosylate (OTs⁻) | ~145-151 (dec.) | Decomposes on melting | [9] |

| Tris(this compound) 9-hydroxy-pyrene-1,4,6-trisulfonate | - | - | 199.9 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound salts.

Synthesis of this compound Hexafluorophosphate (Ph₂I⁺PF₆⁻)

This protocol is adapted from established synthetic procedures.[11]

Materials:

-

This compound perchlorate (B79767) (Ph₂I⁺ClO₄⁻)

-

Potassium hexafluorophosphate (KPF₆)

-

Methyl ethyl ketone (MEK)

Procedure:

-